molecular formula C20H20FN3O3S2 B12346394 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide

3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide

Cat. No.: B12346394
M. Wt: 433.5 g/mol
InChI Key: AOZZBMAQJSPTLV-UHFFFAOYSA-N
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Description

3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under acidic or basic conditions.

    Introduction of the Benzenesulfonamide Group: This step involves the sulfonation of the thiazole intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the Fluorophenyl Group: The final step involves the coupling of the sulfonamide-thiazole intermediate with 4-fluorophenylethylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to inhibit specific enzymes or pathways.

    Biological Studies: Used as a probe to study the interaction of sulfonamide-containing compounds with biological targets.

    Chemical Biology: Employed in the design of chemical probes to investigate the function of thiazole-containing compounds in biological systems.

    Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The thiazole ring and fluorophenyl group contribute to the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)acetic acid
  • 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanoic acid
  • 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)butanoic acid

Uniqueness

3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide is unique due to the presence of the fluorophenyl group, which enhances its binding affinity and specificity for certain biological targets. This makes it a valuable compound for medicinal chemistry research, particularly in the development of enzyme inhibitors or receptor antagonists.

Properties

Molecular Formula

C20H20FN3O3S2

Molecular Weight

433.5 g/mol

IUPAC Name

3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[2-(4-fluorophenyl)ethyl]propanamide

InChI

InChI=1S/C20H20FN3O3S2/c21-16-8-6-15(7-9-16)12-13-22-19(25)11-10-17-14-28-20(23-17)24-29(26,27)18-4-2-1-3-5-18/h1-9,14H,10-13H2,(H,22,25)(H,23,24)

InChI Key

AOZZBMAQJSPTLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CC=C(C=C3)F

Origin of Product

United States

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